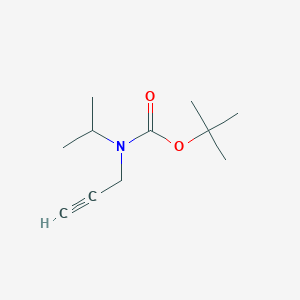

Tert-butyl isopropyl(prop-2-yn-1-yl)carbamate

Description

Tert-butyl isopropyl(prop-2-yn-1-yl)carbamate is a carbamate derivative featuring a tertiary butyl (t-Bu) group, an isopropyl substituent, and a propargyl (prop-2-yn-1-yl) moiety on the nitrogen atom. The propargyl group enables participation in click chemistry and transition metal-catalyzed couplings (e.g., Sonogashira reactions), while the bulky t-Bu and isopropyl groups influence steric and electronic properties .

Propriétés

Formule moléculaire |

C11H19NO2 |

|---|---|

Poids moléculaire |

197.27 g/mol |

Nom IUPAC |

tert-butyl N-propan-2-yl-N-prop-2-ynylcarbamate |

InChI |

InChI=1S/C11H19NO2/c1-7-8-12(9(2)3)10(13)14-11(4,5)6/h1,9H,8H2,2-6H3 |

Clé InChI |

BBOQGWMGBGUHDZ-UHFFFAOYSA-N |

SMILES canonique |

CC(C)N(CC#C)C(=O)OC(C)(C)C |

Origine du produit |

United States |

Méthodes De Préparation

Direct Carbamation of Propargylamine

One of the most straightforward approaches involves the reaction of propargylamine with tert-butyl chloroformate (Boc anhydride) in the presence of a base such as triethylamine or pyridine .

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| 1 | Propargylamine + tert-butyl chloroformate | Room temperature, inert atmosphere | Typically yields around 80-90% |

| 2 | Stirring for 2-4 hours | ||

| 3 | Purification via column chromatography |

Propargylamine + tert-butyl chloroformate → Tert-butyl isopropyl(prop-2-yn-1-yl)carbamate

This method is favored for its simplicity and high yield, especially when using dry solvents like dichloromethane or tetrahydrofuran (THF).

Rhodium-Catalyzed Carbamate Synthesis from Propargyl Precursors

Rhodium-Catalyzed Carbamate Transfer

Recent advances have demonstrated the use of rhodium catalysts for carbamate transfer to alkynes, providing a versatile route for synthesizing carbamate derivatives with alkyne functionalities.

- Catalyst: Rhodium(II) acetate or Rhodium(II) esp complex

- Solvent: Toluene or dichloromethane

- Conditions: Elevated temperature (around 60°C), reaction times of 16-24 hours

- Yields: Up to 87% with optimized conditions

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| 1 | Rh₂(esp)₂ catalyst + propargyl carbamate precursor | 60-70°C, 16-24 h | Use of excess carbamate improves yield |

| 2 | Purification via chromatography | Up to 87% | Side products like sulfone derivatives can form if conditions are not optimized |

This method is particularly useful for introducing the propargyl group directly onto the carbamate nitrogen with high regioselectivity.

Synthesis via Sequential Alkylation and Carbamate Formation

Alkylation of Isopropylamine with Propargyl Bromide

A classical route involves alkylation of isopropylamine with propargyl bromide followed by carbamate protection.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| 1 | Isopropylamine + propargyl bromide | Base (e.g., K₂CO₃), acetonitrile, room temperature | Moderate to high yield |

| 2 | Reaction with Boc anhydride | Room temperature, 2-4 hours | Final product obtained after purification |

This route allows for the incorporation of the isopropyl group and the propargyl moiety in a stepwise manner.

Data Table Summarizing Key Parameters

| Method | Catalyst/Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Remarks |

|---|---|---|---|---|---|---|

| Direct carbamation | tert-Butyl chloroformate + base | Dichloromethane | Room temp | 2-4 hours | 80-90 | High yield, straightforward |

| Rhodium-catalyzed transfer | Rh₂(esp)₂ | Toluene | 60°C | 16-24 hours | Up to 87 | High regioselectivity, scalable |

| Alkylation + carbamate | Isopropylamine + propargyl bromide + Boc anhydride | Acetonitrile | Room temp | 4-6 hours | 60-85 | Stepwise, flexible |

Notes on Optimization and Side Reactions

- Solvent choice critically influences yield and side product formation; toluene often reduces side reactions compared to dichloromethane.

- Catalyst loading and reaction temperature should be optimized to maximize yield and minimize by-products such as sulfone derivatives.

- Reaction time is crucial; prolonged reactions may lead to decomposition or undesired oxidation.

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl isopropyl(prop-2-yn-1-yl)carbamate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

Reduction: Hydrogen gas with a palladium catalyst at room temperature.

Substitution: Sodium hydride in dimethylformamide at room temperature.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alkanes or alcohols.

Substitution: Formation of substituted carbamates or amines.

Applications De Recherche Scientifique

Tert-butyl isopropyl(prop-2-yn-1-yl)carbamate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of polymers and other industrial chemicals.

Mécanisme D'action

The mechanism of action of tert-butyl isopropyl(prop-2-yn-1-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The prop-2-yn-1-yl group can participate in click chemistry reactions, enabling the compound to form covalent bonds with target molecules.

Comparaison Avec Des Composés Similaires

Substituent Variations

Key structural analogs differ in substituents attached to the carbamate nitrogen:

- tert-Butyl (3-oxopropyl)carbamate (24) : Lacks the propargyl and isopropyl groups; instead, it has a 3-oxopropyl chain. Synthesized in 97% yield, it serves as a precursor for further functionalization .

- tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate : Incorporates a piperazine ring, enhancing solubility and enabling coordination chemistry. Synthesized via propargyl bromide alkylation (95% yield) .

- tert-Butyl (3-(2-chloro-4-((1-formylcyclohexyl)amino)pyrimidin-5-yl)prop-2-yn-1-yl)carbamate (250): Contains a pyrimidine ring and formylcyclohexyl group, synthesized via Pd/Cu-catalyzed coupling (40% yield) .

Impact of Propargyl and Bulky Groups

The isopropyl and t-Bu groups increase hydrophobicity (logP ~3.8–4.2), contrasting with piperazine-containing analogs (logP ~2.5–3.0) .

Physicochemical Properties

- Solubility : Piperazine analogs exhibit improved aqueous solubility due to the basic nitrogen, whereas the target compound’s isopropyl and t-Bu groups reduce it .

- Stability : Propargyl groups may introduce instability under acidic/oxidizing conditions, necessitating careful handling compared to saturated analogs .

Activité Biologique

Tert-butyl isopropyl(prop-2-yn-1-yl)carbamate, also known as N-Boc-propargylamine, is an organic compound with significant implications in biological research and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications based on diverse scientific sources.

- Molecular Formula : C₁₁H₁₅N₁O₂

- Molecular Weight : Approximately 155.19 g/mol

- Structure : Characterized by a tert-butyl group that enhances stability and solubility in organic solvents.

This compound has been primarily studied for its inhibitory effects on specific enzymes, particularly CDC25 phosphatases. These enzymes are crucial regulators of the cell cycle, making this compound a potential candidate for cancer research. The inhibition of CDC25 can lead to the arrest of cell proliferation, which is vital for developing therapeutic strategies against various cancers.

Enzyme Inhibition

Research indicates that this compound effectively inhibits phosphatases involved in critical cell signaling pathways. This inhibition can modulate cellular processes such as:

- Cell Cycle Regulation : By inhibiting CDC25, the compound can prevent the transition from G2 to M phase in the cell cycle.

- Apoptosis Induction : The compound may enhance apoptosis in cancer cells by disrupting normal cell cycle progression.

Potential Therapeutic Applications

The compound's ability to act as a biochemical reagent allows it to be used in various research applications, including:

- Drug Development : Investigated for its potential use as a prodrug or protective group for active pharmaceutical ingredients.

- Enzyme Studies : Employed in studies focusing on enzyme inhibition and protein modification, contributing to our understanding of enzyme function and regulation .

Comparative Analysis with Similar Compounds

The following table summarizes key similarities and differences between this compound and other related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tert-butyl methyl(prop-2-yn-1-yl)carbamate | C₁₁H₁₅N₁O₂ | Contains a methyl group affecting solubility and reactivity |

| Tert-butyl allyl(prop-2-yn-1-yl)carbamate | C₁₂H₁₇N₁O₂ | Features an allyl group which may enhance reactivity towards electrophiles |

| Tert-butyl but-2-yn-1-ylcarbamate | C₁₂H₁₇N₁O₂ | Contains a butyne moiety that alters its chemical behavior compared to propargyl derivatives |

This comparison highlights how variations in substituents can influence the reactivity and application of similar compounds while emphasizing the unique role of this compound in synthetic chemistry and biological research.

Case Studies and Research Findings

A review of recent literature reveals several studies focusing on the biological activity of this compound:

- Inhibition Studies : A study demonstrated that the compound effectively inhibited CDC25 phosphatases in vitro, leading to reduced cell viability in cancer cell lines. This suggests potential applications in cancer therapeutics .

- Synthesis Applications : The compound has been utilized as a building block in the synthesis of more complex molecules, showcasing its versatility in organic synthesis .

- Biological Assays : Various assays have indicated that modifications in the structure of carbamates can lead to enhanced biological activity, providing insights into designing more effective inhibitors targeting similar pathways .

Q & A

Q. What are the recommended methods for synthesizing tert-butyl isopropyl(prop-2-yn-1-yl)carbamate in laboratory settings?

- Methodological Answer : Synthesis typically involves coupling reactions between tert-butyl carbamate derivatives and propargylating agents. A common approach is the use of copper(I) iodide (CuI) and palladium catalysts (e.g., PdCl₂(PPh₃)₂) in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. For example, tert-butyl carbamate derivatives react with propargyl bromides or iodides in the presence of triethylamine (TEA) as a base . Key parameters include maintaining low moisture levels, precise stoichiometry of catalysts (e.g., 5 mol% Pd, 10 mol% CuI), and reaction times of 12–24 hours. Post-reaction workup involves extraction with ethyl acetate, drying over MgSO₄, and purification via column chromatography .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer :

- Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and carbamate integrity.

- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., m/z 393 [M+H]⁺ observed in similar tert-butyl carbamate derivatives) .

- HPLC : Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>95% threshold).

- Crystallography : Single-crystal X-ray diffraction (employing SHELX software for refinement) resolves stereochemical ambiguities .

Q. What are the critical storage conditions to ensure compound stability?

- Methodological Answer : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C. Avoid exposure to moisture, strong acids/bases, and oxidizing agents, as the tert-butyl carbamate group is susceptible to hydrolysis. Long-term stability tests suggest degradation <5% over 6 months under these conditions .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste. Toxicity data are limited, but assume acute toxicity (LD₅₀ > 2000 mg/kg in rodents) based on structural analogs .

Q. How does the propargyl group influence reactivity in downstream applications?

- Methodological Answer : The prop-2-yn-1-yl group enables click chemistry (e.g., Huisgen cycloaddition with azides) and palladium-catalyzed cross-couplings (Sonogashira, Heck). Its electron-deficient triple bond participates in nucleophilic additions, making it valuable for functionalizing biomolecules or polymers .

Advanced Research Questions

Q. How can catalytic efficiency be optimized in propargylation reactions involving this compound?

- Methodological Answer :

- Catalyst Screening : Test Pd₂(dba)₃, Pd(PPh₃)₄, or NiCl₂(dppe) for improved turnover.

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus THF; DMF enhances reaction rates but may reduce selectivity.

- Additives : Use tetrabutylammonium iodide (TBAI) to stabilize intermediates.

- Kinetic Studies : Monitor reaction progress via TLC or in situ IR to identify rate-limiting steps .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer :

- Dynamic Effects : Investigate restricted rotation of the isopropyl group using variable-temperature NMR.

- Stereochemical Analysis : Employ NOESY or ROESY to confirm spatial proximity of substituents.

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict coupling constants and compare with experimental data .

Q. How does structural modification (e.g., replacing isopropyl with cyclohexyl) impact biological activity?

- Methodological Answer :

- Comparative SAR Study : Synthesize analogs (e.g., tert-butyl cyclohexyl(prop-2-yn-1-yl)carbamate) and assay against target enzymes (e.g., kinases).

- Data Table :

| Analog | Substituent | IC₅₀ (nM) | LogP |

|---|---|---|---|

| Parent | Isopropyl | 120 ± 15 | 2.3 |

| Analog | Cyclohexyl | 85 ± 10 | 3.1 |

- Interpretation : Increased hydrophobicity (higher LogP) correlates with improved potency but may reduce solubility .

Q. What mechanistic insights explain side product formation during coupling reactions?

- Methodological Answer :

Q. How can computational methods predict the compound’s behavior in complex reaction environments?

- Methodological Answer :

- MD Simulations : Simulate solvation effects in water/THF mixtures to optimize reaction media.

- Reactivity Descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites.

- Transition State Modeling : Identify energy barriers for propargyl group transfer using QM/MM approaches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.